3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of compounds with biological activity. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their properties as antimetabolites and inhibitors in various biochemical pathways, including those related to cancer treatment and other diseases.
The compound is classified as a heterocyclic organic compound, specifically a derivative of pyrazolo[1,5-a]pyrimidine. Its structure includes a pyridine ring, which contributes to its chemical properties and biological activity. The synthesis and characterization of this compound have been reported in various scientific literature, highlighting its potential as a versatile building block in drug development .
The synthesis of 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime can be achieved through several methods:
The molecular structure of 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime can be represented as follows:
The compound's structure allows for various interactions with biological targets, making it an interesting candidate for further studies .
The chemical reactivity of 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime can include:
The mechanism of action for compounds like 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime typically involves:
Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance their potency against various biological targets .
The physical properties of 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
The potential applications of 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime are diverse:
Pyrazolo[1,5-a]pyrimidine represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry, characterized by a fused pyrazole and pyrimidine ring system. This core structure exhibits planar rigidity and extended π-conjugation, enabling optimal interactions with the adenine-binding pocket of protein kinases. The scaffold's versatility stems from multiple modifiable positions (C2, C3, C5, C6, C7), allowing precise tuning of pharmacological properties through substituent engineering [2] [4].
Protein kinase inhibition remains the most prominent therapeutic application, with pyrazolo[1,5-a]pyrimidines demonstrating potent activity against oncology targets including EGFR, B-Raf, MEK, CDK1/2, and CK2. Their mechanism involves competitive ATP binding or allosteric modulation, disrupting aberrant signaling pathways in cancers such as non-small cell lung carcinoma and melanoma [2]. Beyond oncology, derivatives exhibit antiviral, anti-inflammatory, and CNS activities, exemplified by clinical agents like Dorsomorphin (AMPK inhibitor), Anagliptin (DPP-4 inhibitor), and Presatovir (RSV fusion inhibitor) [4].
Table 1: Therapeutic Kinase Targets of Pyrazolo[1,5-a]pyrimidine Derivatives
Kinase Target | Biological Relevance | Cancer Type | Inhibition Mechanism |
---|---|---|---|
EGFR | Regulates cell proliferation | Non-small cell lung cancer | ATP-competitive |
B-Raf | Mediates MAPK signaling | Melanoma | ATP-competitive |
CDK1/2 | Controls cell cycle progression | Various carcinomas | Allosteric/ATP-competitive |
CK2 | Anti-apoptotic signaling | Hematological malignancies | ATP-competitive |
Pim-1 | Survival kinase activity | Prostate cancer | ATP-competitive |
Synthetic accessibility enhances the scaffold's utility. Classical routes involve cyclocondensation of 1,3-biselectrophiles (e.g., β-dicarbonyls, β-enaminones) with 5-aminopyrazoles. Modern innovations include:
Oxime functionalization (–CH=NOH) introduces strategic hydrogen-bonding capacity and conformational restraint to heterocyclic pharmacophores. The oxime group acts as a bioisostere for carbonyl groups while providing:
In pyrazolo[1,5-a]pyrimidine systems, oxime installation at C6 is particularly advantageous. Position C6 resides at the molecular periphery, minimizing steric interference with core scaffold-target interactions. This modification transforms the electrophilic aldehyde into a polar, non-charged functionality, improving aqueous solubility without compromising membrane permeability. The oxime's electron-withdrawing nature also modulates ring electronics, enhancing π-stacking with hydrophobic kinase subpockets [1] [5].
Table 2: Molecular Properties Imparted by Oxime Functionalization
Property | Aldehyde Precursor | Oxime Derivative | Biological Impact |
---|---|---|---|
Hydrogen bonding | Acceptor only (carbonyl O) | Donor/accept (N–OH, N→O) | Improved target affinity |
Chemical reactivity | Electrophilic carbon | Nucleophilic oxygen | Reduced off-target alkylation |
Polarity | LogP ~1.8 | LogP ~1.2 | Enhanced solubility |
Metabolic stability | High aldehyde oxidase susceptibility | Dehydrogenase resistance | Improved pharmacokinetics |
Patent literature reveals oxime-containing pyrazolo[1,5-a]pyrimidines as antiviral agents, though structural-activity details remain proprietary. Molecular modeling suggests the oxime oxygen coordinates catalytic lysine residues in kinase binding sites, mimicking ATP's ribose interactions [5] [9].
The 3-(pyridin-3-yl) group confers vector-specific molecular recognition properties through:
Positioning at C3 exploits the scaffold's topographical anisotropy. Unlike C5/C7 substitutions that occupy sterically constrained regions, the C3-vector projects into solvent-accessible areas, accommodating bulkier aryl/heteroaryl groups without entropic penalty. This position also avoids electronic perturbation of the N1–C2 pharmacophore critical for kinase hinge-binding [4] [7].
Table 3: Binding Contributions of 3-(Pyridin-3-yl) Substituents
Interaction Type | Target Residue | Energetic Contribution (ΔG, kcal/mol) | Biological Consequence |
---|---|---|---|
π-Stacking | Phe (hydrophobic pocket) | –2.5 to –3.8 | Enhanced binding residence time |
H-bond acceptance | Backbone NH (hinge region) | –1.8 to –2.3 | Improved target selectivity |
Chelation | Mg²⁺ ions (catalytic site) | –4.1 | Competitive ATP displacement |
Hydrophobic contact | Leu/Gly side chains | –1.2 to –1.6 | Auxiliary binding stabilization |
Tautomeric equilibria in 3(5)-aminopyrazole precursors influence regioselectivity during scaffold synthesis. Theoretical studies indicate 5-aminopyrazole tautomers favor C3-substitution due to reduced steric encumbrance versus 3-amino forms. This preference ensures efficient cyclization toward 3-heteroaryl pyrazolo[1,5-a]pyrimidines [7]. The pyridin-3-yl orientation further enables intramolecular hydrogen bonding with the pyrazolo[1,5-a]pyrimidine N2 in specific conformers, preorganizing the molecule for target engagement [4] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1